4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine
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Overview
Description
4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with dichloro and trifluoromethyl groups, as well as a benzo[d]thiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine typically involves multiple steps. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with 2-amino-5-(trifluoromethyl)benzo[d]thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions on the pyrimidine ring.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that the benzo[d]thiazole moiety can undergo such transformations under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) for substitution reactions and oxidizing agents like hydrogen peroxide (H₂O₂) for potential oxidation reactions. The reactions are typically carried out in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions may lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA and interfere with the activity of topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in the context of its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-1,3-benzothiazol-2-amine
- 4-(trifluoromethyl)benzothiazol-2-amine
- 2-(methylthio)-1,3-benzothiazol-6-amine
Uniqueness
Compared to these similar compounds, 4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine stands out due to its unique combination of a pyrimidine ring with both dichloro and trifluoromethyl substitutions, along with a benzo[d]thiazole moiety.
Properties
Molecular Formula |
C12H5Cl2F3N4S |
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Molecular Weight |
365.2 g/mol |
IUPAC Name |
4,6-dichloro-5-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H5Cl2F3N4S/c13-8-7(9(14)21-11(18)20-8)10-19-5-3-4(12(15,16)17)1-2-6(5)22-10/h1-3H,(H2,18,20,21) |
InChI Key |
AFTVMGZOKQFHDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C3=C(N=C(N=C3Cl)N)Cl |
Origin of Product |
United States |
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